4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Overview

Description

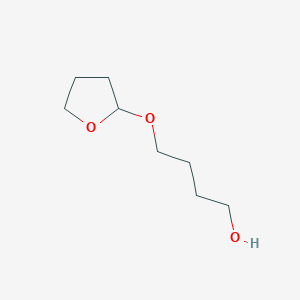

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a tetrahydrofuran ring attached to a butanol chain, which imparts unique chemical properties.

Mechanism of Action

Target of Action

This compound is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate .

Mode of Action

It is synthesized by the cyclodehydration of 2-butyrolactone .

Biochemical Pathways

It is known to be an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

It is recommended to be stored sealed in dry conditions at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol typically involves the reaction of tetrahydrofuran with butan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the tetrahydrofuran ring and the butanol chain. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group, resulting in the formation of 4-((Tetrahydrofuran-2-yl)oxy)butanal.

Reduction: The compound can be reduced to form 4-((Tetrahydrofuran-2-yl)oxy)butane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed:

Oxidation: 4-((Tetrahydrofuran-2-yl)oxy)butanal

Reduction: 4-((Tetrahydrofuran-2-yl)oxy)butane

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Overview

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, with the molecular formula C8H16O3, is a colorless liquid primarily utilized as an intermediate in organic synthesis and pharmaceutical applications. Its unique structure, featuring a tetrahydrofuran ring linked to a butanol chain, imparts distinct chemical properties that enhance its utility in various scientific fields.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating derivatives with specific functional properties.

Pharmaceutical Development

As an intermediate in the synthesis of pharmaceutical compounds, it shows potential in developing drugs targeting neurological disorders due to its ability to permeate the blood-brain barrier. Research indicates favorable pharmacokinetic profiles, suggesting high gastrointestinal absorption and effective metabolic pathways.

Biochemical Studies

In biochemical research, this compound is used to explore enzyme interactions and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions, particularly those involving alcohol dehydrogenases, facilitating studies on drug interactions and metabolic processes.

Industrial Applications

Industrially, it is utilized in producing specialty chemicals and materials. Its unique properties allow for improved performance in various chemical processes, contributing to advancements in materials science.

Antimicrobial Activity Study

Research has shown that derivatives of tetrahydrofuran exhibit efficacy against various bacterial strains. This suggests that this compound could possess similar antimicrobial properties worth exploring further.

Pharmacokinetic Research

Studies on analogous compounds indicate favorable absorption profiles and the ability to cross the blood-brain barrier. This supports the hypothesis that this compound may also demonstrate beneficial pharmacokinetics relevant for drug development.

Comparison with Similar Compounds

- 4-((Tetrahydrofuran-2-yl)oxy)butanal

- 4-((Tetrahydrofuran-2-yl)oxy)butane

- 2-(4-Hydroxybutoxy)tetrahydrofuran

Comparison: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain. This structure imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, also known as THF-butyl alcohol, is an organic compound with the molecular formula CHO. It features a tetrahydrofuran (THF) ring bonded to a butanol chain, imparting unique chemical properties that are significant in various biological and chemical contexts. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and applications in scientific research.

- Molecular Formula : CHO

- Molecular Weight : 160.22 g/mol

- Structure : The compound consists of a tetrahydrofuran moiety connected to a butanol group via an ether linkage.

The biological activity of this compound can be attributed to its structural characteristics:

- Pharmacokinetics :

- Biochemical Pathways :

Enzyme Interactions

The compound serves as a substrate or inhibitor in certain enzymatic reactions, particularly those involving alcohol dehydrogenases. Its ability to interact with enzymes may facilitate further studies into metabolic pathways and drug interactions.

Research Applications

This compound is utilized in several research domains:

- Organic Synthesis : Serves as a building block for synthesizing complex organic molecules and polymers.

- Pharmaceutical Development : Used as an intermediate in synthesizing drug candidates, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

- Biochemical Studies : Employed in biochemical assays to explore enzyme kinetics and metabolic pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | CHO | High GI absorption, crosses BBB | Potential antimicrobial activity |

| 4-(Tetrahydro-furan-2-yl)-butan-2-ol | CHO | Similar structure but different functional groups | Moderate enzyme interaction |

| 2-(4-Hydroxybutoxy)tetrahydrofuran | CHO | Impurity in some syntheses | Limited biological activity |

Case Studies

A review of literature reveals limited direct case studies specifically addressing the biological activity of this compound. However, related compounds have been investigated for their roles in drug formulation and metabolic studies:

- Study on Antimicrobial Activity : A study examined the efficacy of tetrahydrofuran derivatives against Gram-positive and Gram-negative bacteria, demonstrating potential for similar applications for this compound .

- Pharmacokinetic Studies : Research into similar compounds indicated favorable absorption profiles and blood-brain barrier penetration, supporting further investigation into this compound's pharmacological potential .

Properties

IUPAC Name |

4-(oxolan-2-yloxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPJHMFXHISVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471608 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-06-5 | |

| Record name | 2-(4'-hydroxybutoxy)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?

A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.

Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?

A: Research suggests a multi-step purification process [, ]:

Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?

A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.